molecular formula C14H19NO2 B5707669 Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- CAS No. 148183-89-5

Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-

Cat. No.: B5707669
CAS No.: 148183-89-5
M. Wt: 233.31 g/mol
InChI Key: VFWYBKQWRGJFMB-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its prevalence in a multitude of natural products, pharmaceuticals, and bioactive compounds underscores its significance. researchgate.net The utility of the pyrrolidine scaffold stems from several key features:

Three-Dimensional Structure: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, three-dimensional structure. This "pseudorotation" allows for a more effective exploration of the pharmacophore space when designing molecules to interact with complex biological targets like enzymes and receptors. nih.gov

Stereochemical Diversity: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. The specific spatial orientation of substituents can dramatically alter the biological profile of a molecule, enabling fine-tuning for target selectivity and potency. nih.gov

Physicochemical Properties: The nitrogen atom imparts basicity and hydrophilicity, influencing properties like solubility and pharmacokinetic behavior. The N-1 position is a common site for substitution, providing a straightforward handle for modifying a molecule's properties without altering the core scaffold. researchgate.net

Broad Biological Activity: Pyrrolidine derivatives have demonstrated a vast array of pharmacological activities. Research has shown their potential as anticonvulsants, anti-inflammatories, analgesics, anticancer agents, and antimicrobials. researchgate.netnih.govnih.gov

Examples of Biologically Active Pyrrolidine Derivatives
Derivative ClassInvestigated Biological ActivityReference
Pyrrolidine-2,5-dione-acetamidesAnticonvulsant, Antinociceptive nih.gov
N-Acylethanolamine Amidase InhibitorsAnti-inflammatory rsc.org
Spirooxindole PyrrolidinesAnticancer nih.gov
Pyrrolidine PentaminesEnzyme Inhibition (Antibiotic Resistance) nih.gov

Rationale for Investigating 1-((2,4-dimethylphenoxy)acetyl)- Substituted Pyrrolidines

The rationale for designing and studying Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- is rooted in the principles of medicinal chemistry, specifically the strategy of combining known pharmacophores to create novel hybrid molecules with potentially enhanced or new biological activities.

The phenoxyacetyl moiety itself is a recognized structural component in many biologically active compounds. jetir.org Derivatives of phenoxyacetic acid have been investigated for a wide range of therapeutic effects, including antimicrobial and anti-inflammatory properties. jetir.orgresearchgate.net The amide linkage to the pyrrolidine nitrogen is a chemically stable and common bond in pharmaceuticals, effectively joining the two molecular fragments.

The 2,4-dimethyl substitution on the phenyl ring is a key design element. These methyl groups influence the molecule's properties in several ways:

Electronic Effects: As electron-donating groups, they can modify the electron density of the aromatic ring, which can be crucial for interactions with biological targets.

Lipophilicity: The addition of methyl groups increases the molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes and influence its pharmacokinetic profile.

Steric Effects: The placement of methyl groups at the 2- and 4-positions provides steric bulk that can orient the molecule favorably within a binding pocket or protect it from metabolic degradation.

Thus, the investigation of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- is rationalized as an effort to synthesize a novel compound by functionalizing a privileged pyrrolidine scaffold with a 2,4-disubstituted phenoxyacetyl group. The objective is to explore how this specific combination of structural features modulates biological activity, potentially leading to a new lead compound for drug discovery. nih.govfrontiersin.org

Historical Context of Related Phenoxyacetyl and Pyrrolidine Derivatives in Academic Inquiry

The academic inquiry into the constituent parts of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- has a rich history.

The synthesis of phenoxyacetic acid was first reported in 1880. wikipedia.org Its derivatives gained prominence in the 1940s with the discovery of their potent herbicidal properties, leading to widely used compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid). wikipedia.orgorst.edu This initial focus on agricultural applications later expanded into medicinal chemistry. Researchers began to explore phenoxyacetic acid derivatives for therapeutic uses, a notable example being the development of ethacrynic acid, a potent diuretic used to treat edema. pharmacy180.com This historical trajectory showcases the evolution of a chemical class from one application to a broader field of pharmacological investigation. jetir.org

The study of pyrrolidine derivatives dates back to the early days of natural product chemistry, with the isolation of numerous alkaloids containing the pyrrolidine ring. The development of synthetic organic chemistry provided tools to create a vast library of novel pyrrolidine-containing compounds. acs.org A significant milestone in the rational design of such molecules was the work of Hansch in the 1960s, which established quantitative structure-activity relationships (QSAR), providing a systematic framework for developing drugs by correlating chemical structure with biological activity. cutm.ac.in This approach has been instrumental in the development of numerous pyrrolidine-based drugs on the market today. frontiersin.org

The synthesis of the target compound can be seen as a logical step in the historical progression of medicinal chemistry, which often involves the combination of well-studied pharmacophoric fragments to generate new chemical diversity.

Scope and Objectives of Research on Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-

While specific published studies on Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- are not prominent, the scope and objectives of its investigation can be inferred from the broader context of research on related compounds. The primary goals would likely encompass several key areas:

Chemical Synthesis and Characterization: The initial objective would be to establish an efficient and scalable synthetic route to the pure compound. This would be followed by comprehensive structural elucidation and characterization using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy).

Biological Screening: A primary goal would be to subject the compound to a battery of biological assays to identify any potential therapeutic activity. Based on the known properties of its scaffolds, screening would likely target its potential as an anti-inflammatory, analgesic, anticonvulsant, antimicrobial, or anticancer agent. nih.govnih.govjetir.org

Structure-Activity Relationship (SAR) Studies: The compound would serve as a valuable data point in a larger SAR study. By synthesizing a series of analogues with different substitutions on the phenyl ring or modifications to the pyrrolidine scaffold, researchers could systematically probe how structural changes affect biological activity. rsc.orgnih.gov This process is fundamental to optimizing a lead compound for improved potency and selectivity.

Elucidation of Mechanism of Action: Should significant biological activity be discovered, a further objective would be to determine the compound's molecular mechanism of action. This involves identifying the specific enzyme, receptor, or biological pathway that the molecule interacts with to produce its effect.

In essence, the research scope for Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- is to evaluate its potential as a novel bioactive molecule, contributing to the ever-expanding field of medicinal chemistry and the search for new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-6-13(12(2)9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYBKQWRGJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163902
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148183-89-5
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Pyrrolidine, 1 2,4 Dimethylphenoxy Acetyl and Its Analogues

Retrosynthetic Analysis of the 1-((2,4-dimethylphenoxy)acetyl)-Pyrrolidine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For Pyrrolidine (B122466), 1-((2,4-dimethylphenoxy)acetyl)-, the most logical disconnections involve the cleavage of the most synthetically accessible bonds.

The primary and most evident disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming reaction. This leads to two key synthons: the pyrrolidine ring and (2,4-dimethylphenoxy)acetic acid. This approach simplifies the synthesis into the preparation of these two precursor molecules and their subsequent coupling.

A secondary disconnection can be made at the ether linkage within the (2,4-dimethylphenoxy)acetic acid moiety. This C-O bond cleavage points to 2,4-dimethylphenol (B51704) and a two-carbon acetyl synthon, such as chloroacetic acid or ethyl chloroacetate (B1199739), as the starting materials for this fragment. This strategy is advantageous as it utilizes simple, commercially available starting materials.

These disconnections outline a convergent synthesis plan where the two main fragments are prepared separately and then combined in the final step.

Classical and Modern Synthetic Routes

The synthesis of the target molecule and its analogues can be accomplished through various established and contemporary methods, focusing on the formation of the amide bond, the derivatization of the pyrrolidine ring, and the construction of the phenoxyacetyl side chain.

Amidation and Acylation Reactions

The final and crucial step in the proposed retrosynthesis is the formation of the amide bond between the pyrrolidine nitrogen and the carbonyl carbon of the phenoxyacetyl group. This can be achieved through several standard amidation or acylation protocols.

One of the most direct methods is the reaction of pyrrolidine with (2,4-dimethylphenoxy)acetyl chloride. The acid chloride can be prepared from (2,4-dimethylphenoxy)acetic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with pyrrolidine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, yields the desired amide.

Alternatively, direct coupling of (2,4-dimethylphenoxy)acetic acid with pyrrolidine can be accomplished using a variety of peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

The table below summarizes common reagents used in these transformations.

Reaction TypeReagent for Acid ActivationBase/AdditiveTypical Solvent
Acylation Thionyl Chloride (SOCl₂)Triethylamine (TEA), PyridineDichloromethane (DCM), THF
Oxalyl Chloride ((COCl)₂)Triethylamine (TEA), PyridineDichloromethane (DCM), THF
Amidation Dicyclohexylcarbodiimide (DCC)HOBt, DMAPDichloromethane (DCM), DMF
Diisopropylcarbodiimide (DIC)HOBt, NHSDichloromethane (DCM), DMF
HATU, HBTUDIPEA, NMMDMF, Acetonitrile (B52724)

Derivatization of Pre-formed Pyrrolidine Rings

Analogues of the target compound can be synthesized by starting with pre-functionalized pyrrolidine rings. The pyrrolidine scaffold is a common motif in natural products and pharmaceuticals, leading to the development of numerous methods for its synthesis and derivatization. mdpi.comresearchgate.net

Substituted pyrrolidines can be prepared through various methods, including:

Cycloaddition Reactions: 1,3-dipolar cycloadditions between azomethine ylides and alkenes are a powerful tool for constructing substituted pyrrolidine rings with control over stereochemistry. acs.org

Ring-Closing Metathesis (RCM): RCM of appropriate diallylamines provides access to pyrroline (B1223166) precursors, which can be subsequently reduced to pyrrolidines.

Intramolecular Cyclization: The cyclization of acyclic precursors, such as haloamines or amino alcohols, is a common strategy for forming the pyrrolidine ring. nih.gov

Ring Contraction: Recent methods have shown the synthesis of pyrrolidine derivatives through the photo-promoted ring contraction of pyridines. nih.govresearchgate.net

Once a substituted pyrrolidine is obtained, it can be acylated with (2,4-dimethylphenoxy)acetyl chloride or coupled with the corresponding acid to yield a diverse library of analogues. For instance, using optically pure substituted pyrrolidines, such as those derived from the chiral pool (e.g., proline or hydroxyproline), allows for the synthesis of chiral analogues. nih.gov

Formation of the Phenoxyacetyl Moiety

The (2,4-dimethylphenoxy)acetic acid precursor is typically synthesized via a Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 2,4-dimethylphenol with a haloacetic acid derivative, such as ethyl chloroacetate or chloroacetic acid itself. wipo.intjocpr.com

The reaction involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then displaces the halide from the haloacetic acid derivative. If an ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.

PhenolReagentBaseSolventProduct
2,4-DimethylphenolChloroacetic acidNaOHWater, Ethanol(2,4-Dimethylphenoxy)acetic acid
2,4-DimethylphenolEthyl chloroacetateK₂CO₃Acetone, DMFEthyl (2,4-dimethylphenoxy)acetate
PhenolChloroacetyl chloridePyridineBenzene (B151609)Phenylchloroacetate nveo.org

These methods are generally high-yielding and can be adapted to produce a variety of substituted phenoxyacetic acids by simply changing the starting phenol. researchgate.netmdpi.com

Asymmetric and Stereoselective Synthesis Approaches

For the synthesis of chiral analogues of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, where stereocenters are present on the pyrrolidine ring, asymmetric and stereoselective methods are employed. These strategies aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others. mdpi.comnih.govresearchgate.net

Chiral Auxiliaries and Reagents in Pyrrolidine Synthesis

One of the most established strategies for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed.

In the context of pyrrolidine synthesis, chiral auxiliaries can be used in several ways. For instance, in 1,3-dipolar cycloaddition reactions to form the pyrrolidine ring, a chiral auxiliary can be attached to the dipolarophile. acs.org Evans oxazolidinones and Oppolzer's sultam are common examples of auxiliaries used for this purpose. They effectively shield one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thus inducing high diastereoselectivity. acs.org After the reaction, the auxiliary can be cleaved to reveal the chiral, substituted pyrrolidine.

Another approach involves the asymmetric lithiation of N-Boc-pyrrolidine, where a chiral ligand, such as (-)-sparteine, complexes with s-butyllithium to create a chiral base. nih.gov This chiral base selectively removes a proton from one of the enantiotopic positions on the pyrrolidine ring. The resulting configurationally stable lithiated species can then be trapped with an electrophile to yield an enantioenriched 2-substituted pyrrolidine. researchgate.netnih.gov

MethodChiral ComponentKey TransformationStereochemical Outcome
Chiral Auxiliary Directed Cycloaddition Oppolzer's Sultam1,3-Dipolar CycloadditionHigh Diastereoselectivity acs.org
Asymmetric Deprotonation (-)-Sparteine/s-BuLiEnantioselective lithiationHigh Enantioselectivity nih.gov
Catalytic Asymmetric Synthesis Chiral Phosphoric AcidAza-Michael CyclizationHigh Enantioselectivity whiterose.ac.uk

These asymmetric strategies are fundamental for producing enantiomerically pure pyrrolidine-containing compounds, which is often a critical requirement for biologically active molecules.

Enantioselective Catalysis for Related Structures

Achieving stereocontrol is crucial in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different biological effects. mappingignorance.org For structures related to 1-acylpyrrolidines, enantioselective catalysis offers a powerful tool for establishing desired stereocenters. The primary strategies involve the use of chiral catalysts, including metal complexes and organocatalysts, to influence the stereochemical outcome of key bond-forming reactions.

One of the most direct approaches for synthesizing chiral substituted pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.orgacs.org This method is highly atom-economical and can generate multiple stereocenters in a single step. mappingignorance.org For instance, a novel asymmetric synthesis of highly substituted N-acylpyrrolidines has been achieved using a [3+2] cycloaddition reaction catalyzed by a complex of silver acetate (B1210297) and a cinchona alkaloid, such as hydroquinine. acs.org This system demonstrated complete diastereomeric control and high enantiomeric control (up to 87% ee), where the alkaloid acts as both a chiral ligand and a base to generate the azomethine ylide intermediate. acs.org

Transition metal catalysis is also widely employed. Palladium(II)-catalyzed processes have been developed for the enantio- and diastereoselective synthesis of complex pyrrolidine derivatives. nih.gov These reactions can proceed via an initial intramolecular nucleopalladation to form the pyrrolidine ring, followed by the trapping of an intermediate with a nucleophile. nih.gov Similarly, chiral gold(I) catalysts, particularly those based on JohnPhos-type ligands with a remote C2-symmetric 2,5-diarylpyrrolidine, have been used in enantioselective intramolecular cycloadditions. nih.gov The stereochemical outcome is directed by attractive non-covalent interactions between the substrate and the chiral binding pocket of the catalyst. nih.gov

Recent advancements have also highlighted the use of cobalt and nickel catalysts for the regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org By tuning the metal catalyst and employing chiral bisoxazoline (BOX) ligands, it is possible to achieve divergent synthesis, yielding either C2- or C3-alkylated pyrrolidines with high enantioselectivity. organic-chemistry.org

Organocatalysis represents another major frontier. Proline and its derivatives are privileged organocatalysts capable of activating substrates through the formation of enamines or iminium ions. mdpi.comresearchgate.net For example, bifunctional prolinamide-based organocatalysts have been successfully applied in asymmetric aldol (B89426) reactions, a key C-C bond-forming reaction, under solvent-free conditions. mdpi.comnih.gov The stereoselectivity is often enhanced by hydrogen bonding interactions between the catalyst and the substrates in the transition state. mdpi.comnih.gov

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis of Pyrrolidine Analogues
Catalytic SystemReaction TypeKey FeaturesReference
Silver Acetate / Hydroquinine[3+2] CycloadditionComplete diastereocontrol; up to 87% ee. acs.org
Palladium(II) / Chiral LigandIntramolecular CyclizationAccess to complex, diverse pyrrolidines. nih.gov
Gold(I) / JohnPhos-type LigandIntramolecular CycloadditionEnantioselective folding directed by NCI. nih.gov
Cobalt / BOX LigandHydroalkylationSelective formation of C3-alkylated pyrrolidines. organic-chemistry.org
Nickel / BOX LigandIsomerization/HydroalkylationSelective formation of C2-alkylated pyrrolidines. organic-chemistry.org
Prolinamide OrganocatalystAldol ReactionOperates under solvent-free conditions; H-bonding control. mdpi.comnih.gov

Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- and its analogues, this involves using safer solvents, reducing waste, and employing energy-efficient methods. ucl.ac.uk

Eliminating volatile organic solvents is a primary goal of green chemistry. The direct amidation of carboxylic acids with amines is a key transformation in the synthesis of the target compound. Performing such reactions under solvent-free conditions significantly reduces waste and simplifies product purification. researchgate.net For example, the synthesis of amides from carboxylic acids and urea (B33335) has been achieved using boric acid as a catalyst in a solvent-free process involving simple trituration and direct heating. researchgate.net This method is rapid and efficient. researchgate.net Similarly, certain asymmetric aldol reactions catalyzed by prolinamides can be conducted under solvent-free conditions, demonstrating the applicability of this approach to stereoselective synthesis. mdpi.comnih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Asymmetric aldol reactions to build analogues have been successfully performed in water using bifunctional prolinamide-based organocatalysts derived from plant-based amino alcohols. nih.gov The use of aqueous media can sometimes enhance catalytic activity and selectivity. nih.gov Furthermore, the synthesis of amides via oxidative amidation of aldehydes has been demonstrated in water using a reusable metal-organic framework (MOF) as a heterogeneous catalyst. acs.org

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. ijariie.comnih.gov

Ultrasonic irradiation (sonochemistry) promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. ijariie.com This technique has been successfully applied to the synthesis of amides from nitriles or from carboxylic acids and isocyanides at room temperature, with reaction times often reduced to minutes. ijariie.comorgchemres.org The synthesis of amide-functionalized metal-organic frameworks (MOFs) has also been achieved using ultrasound, which allows for control over particle size and morphology. nih.govresearchgate.net Some multicomponent reactions to form substituted pyrrolidines have been efficiently carried out under catalyst-free conditions using ultrasound irradiation. tandfonline.com

Microwave-assisted synthesis is another powerful tool for accelerating organic reactions. nih.gov It has been employed in the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, where it proved to be a faster and more efficient method than conventional heating for N-alkylation steps. nih.gov Multicomponent reactions, which are inherently atom-economical, can be effectively promoted by microwave irradiation to produce complex heterocyclic structures, including those containing a pyrrolidine ring, often in a one-pot procedure. nih.govtandfonline.com

The development of sustainable catalysts focuses on recyclability, the use of earth-abundant metals, and the employment of biocatalysts or catalysts derived from renewable sources. researchgate.net Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. uva.es

Porous organic polymers (POPs) have emerged as excellent platforms for supporting pyrrolidine-based organocatalysts. uva.es These materials exhibit high specific surface area and tunable porosity, which can enhance catalytic efficiency. uva.es Such polymer-supported catalysts have been used for the formation of C=N and C-C bonds in sustainable solvents like water/alcohol mixtures and can be easily recycled. uva.es

Biocatalysis offers a highly green alternative for amide bond formation. Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids and amines with high efficiency and selectivity under mild conditions. nih.gov These reactions are often performed in green solvents, such as cyclopentyl methyl ether, and produce the desired amides in excellent yields without the need for extensive purification. nih.gov

For the synthesis of the pyrrolidine ring itself, catalysts are being developed for the reductive amination of bio-based feedstocks like levulinic acid. researchgate.net Efficient iridium or platinum catalysts can promote the conversion of levulinic acid into N-substituted 5-methyl-2-pyrrolidones under solvent-free conditions, providing a pathway to pyrrolidine derivatives from renewable resources. researchgate.net

Combinatorial Synthesis and Library Generation for Analogues

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or libraries, of structurally related compounds for high-throughput screening in drug discovery. nih.govresearchgate.net This approach has been applied to the synthesis of analogues of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- to explore structure-activity relationships.

The "split-pool" synthesis method is a common strategy used on a solid support, such as a polymer bead. nih.gov In this approach, a starting material on the resin is divided into portions, each is reacted with a different building block, and then the portions are pooled back together. This cycle is repeated for each synthetic step, leading to a library where each bead theoretically contains a single, unique compound. nih.govresearchgate.net This methodology has been used to prepare a combinatorial library of mercaptoacyl pyrrolidines. nih.gov To identify the active compounds after screening, an encoding technology can be used, where each bead also carries a chemical "tag" that records the synthetic history of the compound it carries. nih.govresearchgate.net

Flow chemistry offers a modern, scalable, and rapid method for library generation. rsc.orgchemrxiv.org A continuous flow protocol has been developed for the highly diastereoselective synthesis of an α-chiral pyrrolidine library. rsc.org This method allows for the production of various functionalized pyrrolidines in high yields within seconds, and its scalability has been demonstrated by the gram-scale synthesis of a pharmaceutical intermediate. rsc.org The integration of flow chemistry with batch methods has also been successfully applied to assemble focused libraries of trisubstituted drug-like pyrrolidines. vapourtec.com

The synthesis of libraries of phenoxyacetamide analogues, which share the core structural motif of the target compound, has also been reported. nih.govmdpi.com These libraries are typically generated through parallel synthesis, where substituted phenols are reacted with 2-chloroacetamide (B119443) under basic conditions to produce a diverse set of aryloxyacetamides. mdpi.com These libraries can then be evaluated for various biological activities, for instance, as potential monoamine oxidase (MAO) inhibitors. nih.gov

Table 2: Methodologies for Library Synthesis of Pyrrolidine and Phenoxyacetamide Analogues
MethodologyApproachKey FeaturesApplication ExampleReference
Split-Pool SynthesisSolid-Phase CombinatorialGenerates large, diverse libraries on beads; can be encoded for deconvolution.Mercaptoacyl pyrrolidine library for enzyme inhibitor screening. nih.govresearchgate.net
Flow ChemistryContinuous SynthesisRapid (seconds to minutes), scalable, high diastereocontrol.α-Chiral pyrrolidine library for pharmaceutical intermediates. rsc.org
Parallel SynthesisSolution-Phase BatchEfficient generation of focused libraries from common intermediates.Library of 2-phenoxyacetamide (B1293517) analogues for MAO inhibition studies. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrrolidine, 1 2,4 Dimethylphenoxy Acetyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of Pyrrolidine (B122466), 1-((2,4-dimethylphenoxy)acetyl)- provides information on the electronic environment and connectivity of the hydrogen atoms. The pyrrolidine ring protons typically exhibit complex multiplets due to their diastereotopic nature. researchgate.net The protons of the methylene (B1212753) groups adjacent to the nitrogen atom are expected to appear as distinct multiplets in the range of 3.0-3.6 ppm. psu.edu The other methylene protons of the pyrrolidine ring would likely resonate as a multiplet between 1.8 and 2.2 ppm. The singlet for the acetyl methylene protons is anticipated around 4.7 ppm, influenced by the adjacent oxygen and carbonyl group. The aromatic protons of the 2,4-dimethylphenoxy group would appear in the aromatic region (6.7-7.2 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern. The two methyl groups on the aromatic ring would each give rise to a singlet, expected between 2.2 and 2.5 ppm.

The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton. The carbonyl carbon of the amide is expected to have a chemical shift in the range of 168-172 ppm. The carbons of the pyrrolidine ring adjacent to the nitrogen would appear around 45-50 ppm, while the other two pyrrolidine carbons would be found further upfield, between 22 and 27 ppm. The methylene carbon of the acetyl group is anticipated around 68 ppm. The aromatic carbons would resonate in the 115-155 ppm region, with the carbon attached to the oxygen appearing at the lower field end of this range. The two methyl carbons on the aromatic ring would have chemical shifts in the range of 15-22 ppm.

Predicted ¹H and ¹³C NMR Data for Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrrolidine CH₂ (adjacent to N)~3.0 - 3.6 (m)~45 - 50
Pyrrolidine CH₂~1.8 - 2.2 (m)~22 - 27
Acetyl CH₂~4.7 (s)~68
Aromatic CH~6.7 - 7.2 (m)~115 - 135
Aromatic C-O-~150 - 155
Aromatic C-CH₃-~130 - 140
Aromatic CH₃~2.2 - 2.5 (s)~15 - 22
C=O (Amide)-~168 - 172

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules. longdom.orgugr.es

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, COSY would show correlations between the adjacent methylene groups of the pyrrolidine ring, aiding in their specific assignment. longdom.org It would also confirm the connectivity within the aromatic spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signals of the pyrrolidine ring to their respective carbon signals. ugr.es

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation between the acetyl methylene protons and the amide carbonyl carbon, as well as the aromatic carbon attached to the ether oxygen, thus confirming the core structure of the molecule. ugr.es

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. libretexts.org The C-N stretching vibration of the amide is expected around 1400 cm⁻¹. The spectrum would also feature characteristic C-O stretching bands from the ether linkage. Aromatic ethers typically show a strong asymmetric C-O-C stretch between 1200 and 1300 cm⁻¹. spectroscopyonline.com The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aliphatic and aromatic parts of the molecule would be observed around 2850-3100 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the amide carbonyl stretch is also observable in Raman spectra, aromatic ring vibrations often give rise to strong Raman signals. americanpharmaceuticalreview.com The symmetric breathing modes of the substituted benzene (B151609) ring would be particularly prominent.

Characteristic Vibrational Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch (Amide)1630 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch (Amide)~1400
C-O-C Stretch (Aromatic Ether)1200 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation of N-acylpyrrolidines is well-documented. acs.org Common fragmentation pathways involve cleavage of the amide bond and fragmentation of the pyrrolidine ring. A significant fragment would likely correspond to the 2,4-dimethylphenoxyacetyl cation. Another prominent fragmentation pathway for N-acylpyrrolidines involves the loss of the acyl group to form the pyrrolidinium (B1226570) ion. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation mechanism. youtube.com

Plausible Mass Spectrometry Fragments
m/zPlausible Fragment Structure
[M]⁺Molecular Ion
[M - C₄H₈N]⁺Loss of Pyrrolidine Radical
[C₁₀H₁₁O₂]⁺2,4-dimethylphenoxyacetyl Cation
[C₄H₈N]⁺Pyrrolidinium Ion
[C₈H₉O]⁺2,4-dimethylphenoxy Cation

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amides. nih.gov For Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, a reversed-phase HPLC method would be suitable for purity assessment. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. Detection would likely be performed using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly (around 254 or 280 nm). The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Typical HPLC Parameters for Analysis
ParameterCondition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectionUV at ~254 nm or ~280 nm
Flow Rate~1.0 mL/min
TemperatureRoom temperature

Gas Chromatography (GC) Considerations

Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. For Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, successful GC analysis hinges on the careful selection of chromatographic conditions to ensure efficient separation and accurate identification.

The volatility of the compound, influenced by its molecular weight and intermolecular forces, is a key determinant of its suitability for GC analysis. The operational parameters, including the type of stationary phase, carrier gas flow rate, and temperature programming, must be meticulously optimized. A non-polar or mid-polar stationary phase column would likely be suitable for this analyte, given its molecular structure. Temperature programming, involving a gradual increase in column temperature, would be essential to ensure the elution of the compound as a sharp, symmetrical peak, facilitating accurate quantification and resolution from any potential impurities.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and structural elucidation. The mass spectrum of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- would provide a unique fragmentation pattern, or "fingerprint," allowing for its unambiguous identification.

ParameterRecommended ConditionRationale
Column Type Capillary ColumnHigh resolution and efficiency.
Stationary Phase Non-polar (e.g., DB-1) or Mid-polarCompatibility with the analyte's polarity.
Injector Temperature Optimized to ensure volatilization without degradation.Prevents sample decomposition.
Oven Temperature Program RampedEnsures sharp peaks and good separation.
Carrier Gas Inert Gas (e.g., Helium, Nitrogen)Prevents reaction with the analyte.
Detector Mass Spectrometer (MS)Provides structural information for identification.

Table 1: Hypothetical Optimized GC-MS Parameters for the Analysis of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

To perform an X-ray crystallographic analysis of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, the primary prerequisite is the growth of a high-quality single crystal. This can often be the most challenging step, requiring the screening of various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refined crystal structure would reveal the exact conformation of the pyrrolidine and dimethylphenoxy acetyl moieties, as well as the packing of the molecules in the crystal lattice.

ParameterDescriptionSignificance
Crystal System The symmetry classification of the crystal lattice.Provides fundamental information about the packing arrangement.
Space Group The specific symmetry group of the crystal.Details the symmetry operations within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating unit of the crystal.
Bond Lengths The distances between the nuclei of bonded atoms.Confirms the connectivity and nature of chemical bonds.
Bond Angles The angles formed by three connected atoms.Defines the geometry of the molecule.
Torsion Angles The dihedral angles between four connected atoms.Describes the conformation of the molecule.

Table 2: Key Crystallographic Parameters to be Determined for Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-

Computational Chemistry and Theoretical Modeling of Pyrrolidine, 1 2,4 Dimethylphenoxy Acetyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like pyrrolidine (B122466) derivatives to determine optimized geometry, vibrational frequencies, and other electronic properties. beilstein-journals.orgmdpi.com DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. beilstein-journals.orgmdpi.com Such studies on related acetamide (B32628) derivatives have been performed to understand their structure-activity relationships. nih.gov For Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, these calculations would reveal the precise spatial arrangement of the pyrrolidine ring relative to the dimethylphenoxy acetyl group.

Table 1: Illustrative Predicted Geometrical Parameters from DFT Calculations

This table presents typical data obtained from DFT calculations and is for illustrative purposes.

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.25 Å
Bond Length C-N (amide) ~1.38 Å
Bond Length C-O (ether) ~1.43 Å
Bond Angle O=C-N ~122°
Bond Angle C-O-C ~118°

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.netresearchgate.net From the HOMO and LUMO energy values, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electronegativity. researchgate.netresearchgate.net This analysis helps predict how Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- might participate in chemical reactions, with the HOMO region indicating the site for electrophilic attack and the LUMO region indicating the site for nucleophilic attack. DFT studies on similar structures have shown that these electronic properties strongly correlate with biological activity. researchgate.net

Table 2: Example Reactivity Descriptors Derived from HOMO-LUMO Energies

This table illustrates the type of data generated from a HOMO-LUMO analysis and is for conceptual purposes.

Descriptor Formula Typical Value Range (eV)
HOMO Energy (EHOMO) - -8 to -5
LUMO Energy (ELUMO) - -2 to 1
Energy Gap (ΔE) ELUMO - EHOMO 4 to 7
Ionization Potential (I) -EHOMO 5 to 8
Electron Affinity (A) -ELUMO -1 to 2
Chemical Hardness (η) (I - A) / 2 2 to 3.5

Conformation Analysis and Potential Energy Surface Mapping

The pyrrolidine ring is known for its non-planar "envelope" and "twist" conformations. nih.gov Conformation analysis is essential for understanding the three-dimensional shapes that Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- can adopt. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers for transition between them. This is achieved by systematically rotating the molecule's single bonds and calculating the corresponding energy at each step. The resulting map reveals the global and local energy minima, which correspond to the most likely shapes of the molecule in a given environment. This conformational preference is crucial as it dictates how the molecule can fit into a protein's binding site. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations often focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom to model its movement. researchgate.net These simulations, often run for nanoseconds, can reveal how the molecule flexes, rotates, and interacts with its surroundings. nih.govresearchgate.net This is particularly important for understanding the stability of ligand-protein complexes, as MD can show whether a docked compound remains stably bound to its target. researchgate.net

In Silico Prediction of Biological Activity and Target Interactions

Computational methods are invaluable for predicting the biological activity of compounds and identifying potential protein targets, thereby streamlining the drug discovery process. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used to screen virtual libraries of compounds against a known protein target to identify potential inhibitors or activators. nih.govresearchgate.net For Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, docking studies could be performed against various enzymes, such as cyclooxygenases (COX-1 and COX-2) or acetylcholinesterase, which are common targets for anti-inflammatory and neurological drugs, respectively. nih.govnih.gov The simulation calculates a "docking score," which estimates the binding affinity, and reveals key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. semanticscholar.org

Table 3: Illustrative Molecular Docking Results for a Pyrrolidine Derivative

This table shows a hypothetical example of docking results against a protein target.

Protein Target (PDB ID) Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Acetylcholinesterase (4EY7) -8.5 TYR121, TRP279 Hydrogen Bond, π-π Stacking

Investigations into the Biological Activities and Mechanistic Pathways of Pyrrolidine, 1 2,4 Dimethylphenoxy Acetyl Derivatives

Evaluation of Antimicrobial Potential (In Vitro Studies)

Derivatives of Pyrrolidine (B122466), 1-((2,4-dimethylphenoxy)acetyl)- have been the subject of numerous in vitro studies to determine their effectiveness against a range of microbial pathogens. The inherent versatility of the pyrrolidine scaffold allows for molecular modifications that yield compounds with significant antibacterial, antifungal, and antiviral properties. nih.govnih.govekb.eg

Antibacterial Activity Assays (Gram-Positive and Gram-Negative)

The antibacterial potential of pyrrolidine derivatives has been extensively evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Research indicates that certain structural features can lead to selective activity. For instance, some thiazole-based pyrrolidine derivatives have demonstrated inhibitory effects specifically against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com This selectivity is often attributed to the structural differences in the cell walls between Gram-positive and Gram-negative bacteria, with the latter possessing an outer membrane that can act as a barrier to antimicrobial agents. biointerfaceresearch.com

In other studies, novel pyrrolidinyl and piperidinyl substituted 2,4-diacetylphloroglucinols showed potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentrations (MICs) as low as 2 μg/mL. researchgate.net However, these same compounds had significantly higher MICs (>32 μg/ml) against tested Gram-negative bacteria. researchgate.net Conversely, a compound identified as 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, extracted from a marine Streptomyces species, showed its greatest antibacterial efficacy against the Gram-negative bacterium Escherichia coli. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrrolidine Derivatives

Compound/Derivative Bacterial Strain Activity (MIC in μg/mL)
6-(pyrrolidin-2-yl)DAPG Staphylococcus aureus 2
Bacillus cereus 4
6-(piperidin-2-yl)DAPG Staphylococcus aureus 2
Bacillus cereus 2
5-(2,4-dimethylbenzyl) pyrrolidin-2-one Escherichia coli 187
Klebsiella pneumoniae 220
Bacillus subtilis 850

Antifungal Activity Assays

Investigations into the antifungal properties of pyrrolidine derivatives have identified compounds with notable efficacy against various fungal pathogens. nih.govcore.ac.uk For example, certain spirooxindole pyrrolidine-linked hybrids have demonstrated potent, broad-spectrum antifungal activity. nih.gov One such derivative, containing OCF₃ and 2-Cl substitutions, was found to be highly active against Candida albicans with a MIC value of 4 μg/mL. nih.gov

Similarly, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown significant antifungal activities, with a copper complex (CuL2Cl2) being particularly effective. core.ac.uk Another study involving pyrrolidone thiosemicarbazone complexes also reported encouraging antifungal results. Further research on compounds isolated from Acrocarpospora punica showed that several constituents possessed mild to moderate antifungal activity against Aspergillus niger, Penicillium italicum, and Candida albicans. nih.gov The compound 5-(2,4-dimethylbenzyl) pyrrolidin-2-one was also found to be a potent inhibitor of opportunistic fungal pathogens, showing maximum activity against Aspergillus niger with a MIC of 1 μg/ml. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrrolidine Derivatives

Compound/Derivative Fungal Strain Activity (MIC in μg/mL)
Spirooxindole pyrrolidine hybrid (with OCF₃ and 2-Cl) Candida albicans 4
1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative (27a) Candida albicans 32

Antiviral Activity Assessments

While the antibacterial and antifungal activities of pyrrolidine derivatives are well-documented, the exploration of their antiviral potential is an emerging area of research. The core pyrrolidine structure is a key component in various bioactive molecules, and its derivatives are being investigated for activity against a range of viruses. nih.govnih.gov For instance, pyrrolidine-containing compounds have been designed as antagonists for the chemokine receptor CXCR4, which plays a role in HIV infection. nih.gov Although direct antiviral data for Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- is limited, the broader class of compounds shows promise, warranting further investigation into their mechanisms of viral inhibition.

Studies on Enzyme Inhibition and Modulation (In Vitro)

The pyrrolidine ring is a key pharmacophore that can mimic the transition-state of enzyme reactions, making its derivatives potent inhibitors of various enzymes. nih.gov This has led to extensive in vitro studies to characterize their effects on specific enzyme targets and to understand the underlying mechanisms of inhibition.

Characterization of Target Enzymes

Research has identified several key enzymes that are targeted by pyrrolidine derivatives. These include cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Certain hybrid molecules combining triazine-indole with a pyrrolidine moiety have been shown to inhibit COX-2 with IC₅₀ values in the range of 1–8 µM. researchgate.net

Another significant target is β-N-acetylhexosaminidases (β-HexNAcases), enzymes involved in crucial biological processes in fungi, insects, and mammals. nih.gov Polyhydroxylated pyrrolidines, also known as aza-sugars, are particularly effective inhibitors of carbohydrate-processing enzymes like α-glucosidase and aldose reductase, which are implicated in metabolic diseases. nih.gov Furthermore, some pyrrolidine derivatives have been found to inhibit DNA gyrase and topoisomerase IV, which are vital bacterial enzymes, highlighting another avenue for their antibacterial action. nih.gov

Table 3: Target Enzymes for Pyrrolidine Derivatives

Enzyme Biological Role Type of Derivative
Cyclooxygenase-2 (COX-2) Inflammation Triazine-indole-pyrrolidine hybrids
β-N-acetylhexosaminidases (β-HexNAcases) Polysaccharide metabolism, cell signaling Polyhydroxylated pyrrolidines
α-Glucosidase Carbohydrate metabolism Polyhydroxylated pyrrolidines
Aldose Reductase (ALR2) Polyol pathway Polyhydroxylated pyrrolidines
DNA Gyrase / Topoisomerase IV Bacterial DNA replication 1,2,4-oxadiazole pyrrolidines

Mechanism of Enzyme Inhibition

The mechanism of enzyme inhibition by pyrrolidine derivatives often relates to the structural characteristics of the pyrrolidine ring. nih.gov This five-membered ring is not planar, and its ability to adopt different conformations allows it to fit into the active sites of enzymes. nih.gov

In the case of glycosidase inhibitors, polyhydroxylated pyrrolidines act as "aza-sugars." They mimic the structure of the natural carbohydrate substrate and the oxa-carbenium transition state of the enzymatic reaction. nih.gov This mimicry allows them to bind tightly to the enzyme's active site, blocking the entry of the actual substrate and thus inhibiting the enzyme's function. The stereochemistry of the substituents on the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with the target protein. nih.govresearchgate.net For inhibitors of enzymes like COX-2, the derivatives are designed to fit into the enzyme's active site, where they form interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor-enzyme complex and prevent its normal catalytic activity. researchgate.net

Binding Affinity Determination

The interaction of a compound with its biological target is a critical determinant of its pharmacological effect. For pyrrolidine derivatives, binding affinity studies have been crucial in identifying their potential mechanisms of action.

One area of investigation has been their role as antagonists for the CXCR4 chemokine receptor, a target implicated in cancer metastasis. nih.govfrontiersin.org A novel series of pyrrolidine-based CXCR4 antagonists were designed and evaluated, leading to the identification of compounds with potent binding affinity. For example, one representative compound displayed a significant ability to competitively displace the fluorescent 12G5 antibody from the CXCR4 receptor, showing a half-maximal inhibitory concentration (IC₅₀) of 79 nM. nih.govfrontiersin.org This demonstrates a strong interaction with the receptor, suggesting potential for inhibiting the CXCL12/CXCR4 signaling pathway. nih.gov

In a different context, the binding of pyrrolidine derivatives to neuronal sodium channels has been explored for potential neuroprotective applications. nih.gov Structure-activity relationship studies of a series of novel pyrrolidine analogues identified potent Na+ channel blockers. nih.gov These compounds were evaluated for their inhibitory effects on neuronal Na+ channels, indicating a direct binding interaction that modulates ion channel function. nih.govlookchem.com

Compound ClassTargetAssay TypeKey Finding (IC₅₀)
Pyrrolidine-based AntagonistsCXCR4 ReceptorCompetitive Binding Assay (12G5 antibody displacement)79 nM
Pyrrolidine AnaloguesNeuronal Na+ ChannelsElectrophysiological AssayPotent blockade identified

Assessment of Antiproliferative Activity (In Vitro Cell Models)

The potential of pyrrolidine derivatives to inhibit the growth of cancer cells has been assessed using various in vitro models. These studies measure the ability of the compounds to reduce the proliferation of different human cancer cell lines.

In one study, the antiproliferative effects of certain pyrrolidine-derived compounds were evaluated against the DLD-1 human colon cancer cell line and the CCD-18CO normal colon fibroblast cell line. researchgate.netdergipark.org.tr Using MTT and real-time cell analysis (RTCA) assays, researchers found that the compounds significantly reduced the number of DLD-1 cancer cells compared to a negative control, thereby inhibiting cell proliferation. researchgate.netdergipark.org.tr

Further research into pyrrolidine-carboxamide derivatives identified compounds with broad antiproliferative activity against a panel of cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.gov One particularly potent derivative, compound 7g, exhibited a mean IC₅₀ of 0.90 μM across the cell lines and was more effective at inhibiting A-549, MCF-7, and HT-29 cells than the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀ = 1.10 μM). nih.gov Similarly, spiro[pyrrolidine-thiazolo-oxindoles] derivatives have shown activity against HepG2 (liver), MCF-7, and HCT-116 (colon) cancer cell lines. researchgate.net Another study reported that a 4-(pyrrolidine-2,5-dione-1-yl) phenol (B47542) compound had significant anticancer activity against the HT-29 colon cancer cell line. researchgate.net

Compound/Derivative ClassCell LineCancer TypeKey Finding (IC₅₀)
Pyrrolidine-derived compoundsDLD-1Colon CancerSignificant inhibition of proliferation
Pyrrolidine-carboxamide (Compound 7g)A-549, MCF-7, HT-29Lung, Breast, ColonMean IC₅₀ = 0.90 μM
Doxorubicin (Reference)A-549, MCF-7, HT-29Lung, Breast, ColonMean IC₅₀ = 1.10 μM
4-(pyrrolidine-2,5-dione-1-yl) phenolHT-29Colon CancerSignificant anticancer activity

Investigation of Anti-inflammatory and Antioxidant Properties (In Vitro)

Chronic inflammation and oxidative stress are implicated in numerous diseases. Pyrrolidine derivatives have been investigated for their potential to mitigate these processes through the inhibition of key inflammatory enzymes and scavenging of free radicals.

The anti-inflammatory activity of certain pyrrolizine derivatives, a class of compounds containing the pyrrolidine ring, has been linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov In vitro assays demonstrated that these compounds inhibit both COX-1 and COX-2, with IC₅₀ values ranging from 2.45–5.69 µM for COX-1 and 0.85–3.44 µM for COX-2. nih.gov Some derivatives showed a degree of selectivity for COX-2, which is often a desirable trait for anti-inflammatory agents. nih.gov The dual inhibition of COX and 5-lipoxygenase (5-LOX) has also been a target, with some pyrazole (B372694) sulfonamide derivatives showing potent activity against COX-2 (IC₅₀ = 0.01-0.4 µM) and 5-LOX (IC₅₀ = 1.78-4.96 µM). nih.gov

The antioxidant potential of pyrrolidine derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govkaznu.kzresearchgate.net In one study, a series of pyrrolidin-2-one derivatives were synthesized and tested, with most compounds showing moderate to potent antioxidant activity. researchgate.net Another investigation on pyrrolidine compounds found their DPPH radical scavenging activity yielded IC₅₀ values ranging from 108 to 142 µg/mL. kaznu.kz

Compound ClassTarget/AssayActivityKey Finding (IC₅₀)
Pyrrolizine DerivativesCOX-1Anti-inflammatory2.45–5.69 µM
Pyrrolizine DerivativesCOX-2Anti-inflammatory0.85–3.44 µM
Pyrazole Sulfonamide DerivativesCOX-2Anti-inflammatory0.01-0.4 µM
Pyrazole Sulfonamide Derivatives5-LOXAnti-inflammatory1.78-4.96 µM
Pyrrolidine CompoundsDPPH AssayAntioxidant108–142 µg/mL

Mutagenicity and Antimutagenicity Screening (In Vitro Assays)

Assessing the potential of new chemical entities to cause genetic mutations (mutagenicity) or to prevent them (antimutagenicity) is a critical step in drug development. Derivatives of pyrrolidine-2,5-dione have been screened for these properties using the Vibrio harveyi mutagenicity test. nih.gov

This assay utilizes a panel of Vibrio harveyi strains, including the wild-type (BB7) and genetically modified strains (BB7M, BB7X, BB7XM), to detect different types of genetic damage. nih.gov In a study of nineteen new pyrrolidine-2,5-dione derivatives, mutagenic and antimutagenic activities were found to be variable and dependent on the specific chemical structure and the tester strain used. nih.gov

One group of derivatives, based on 2-ethyl-2-methylsuccinic acid, showed no mutagenic activity against any of the tester strains. nih.gov However, this same group exhibited strong to moderate antimutagenic activity against the known mutagen 4-nitroquinoline-N-oxide (NQNO). nih.gov The percentage of inhibition of mutagenicity ranged from 51% to 83% depending on the specific strain. nih.gov A second group of derivatives, based on 2,2-diphenyl-succinic acid, were generally devoid of mutagenic properties against the wild-type BB7 strain and demonstrated strong antimutagenic activity, with inhibition ranging from 51% to 71%. nih.gov

Derivative GroupAssayTester StrainMutagenic ActivityAntimutagenic Activity (Inhibition %)
2-ethyl-2-methylsuccinic acidVibrio harveyi testBB7, BB7X, BB7MNone51-83%
2,2-diphenyl-succinic acidVibrio harveyi testBB7None51-71%

Exploration of Neurotransmitter Modulation (In Vitro Models)

The pyrrolidine scaffold is present in compounds that interact with the central nervous system, and research has explored the ability of its derivatives to modulate neurotransmitter systems.

One avenue of research has focused on the serotonin (B10506) (5-HT) system. A series of pyrrolizidine (B1209537) esters, amides, and ureas were prepared and evaluated for their binding to 5-HT₄ and 5-HT₃ receptors. acs.org This led to the identification of derivatives with high affinity for the 5-HT₄ receptor, including potent and selective partial agonists as well as antagonists. acs.org For instance, the imidazopyridine amide derivative SC-53606 was identified as a potent and selective 5-HT₄ receptor antagonist with a pA₂ value of 8.13 in the rat tunica muscularis mucosae assay, indicating strong competitive antagonism. acs.org Psychedelic compounds, which are agonists or partial agonists at 5-HT₂A receptors, have also been developed from 3-pyrrolidine-indole derivatives. nih.gov

Another area of investigation involves the modulation of ion channels crucial for neuronal signaling. As mentioned previously, novel series of pyrrolidine derivatives have been synthesized and evaluated as potent blockers of neuronal Na+ channels, which are fundamental to the propagation of action potentials and neurotransmitter release. nih.govlookchem.com

Compound ClassTargetIn Vitro Model/AssayActivity
Pyrrolizidine Amide (SC-53606)5-HT₄ ReceptorRat Tunica Muscularis MucosaePotent Antagonist (pA₂ = 8.13)
3-Pyrrolidine-indole Derivatives5-HT₂A ReceptorReceptor Binding/Functional AssaysAgonist/Partial Agonist
Novel Pyrrolidine DerivativesNeuronal Na+ ChannelsElectrophysiological AssaysPotent Blockade

Structure Activity Relationship Sar Studies of Pyrrolidine, 1 2,4 Dimethylphenoxy Acetyl Analogues

Design Principles for Structural Modification

The design of analogues of Pyrrolidine (B122466), 1-((2,4-dimethylphenoxy)acetyl)- is guided by established principles of medicinal chemistry aimed at optimizing pharmacological activity. A primary strategy involves the modification of the core scaffold, which consists of a pyrrolidine ring connected to a substituted phenoxyacetyl group. The five-membered pyrrolidine ring is a particularly attractive scaffold in drug discovery due to its ability to explore pharmacophore space efficiently through its sp3-hybridized nature. nih.gov This non-planar ring structure contributes to the molecule's three-dimensional shape, which is crucial for stereospecific interactions with biological targets. nih.gov

Key design principles for modifying this class of compounds include:

Scaffold Hopping and Ring Variation: While this article focuses on the pyrrolidine scaffold, a broader design principle could involve replacing the pyrrolidine with other five- or six-membered heterocyclic rings to alter basicity, lipophilicity, and conformational flexibility.

Substituent Modification: Introducing or altering substituents on both the pyrrolidine ring and the aromatic ring of the phenoxyacetyl moiety allows for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capacity.

Stereochemical Control: The pyrrolidine ring contains chiral centers, and the synthesis of enantiomerically pure compounds is a critical design consideration to investigate enantioselectivity in biological activity. nih.gov

Linker Modification: The acetyl linker connecting the pyrrolidine and the phenoxy group can be altered in length, rigidity, and composition to optimize the spatial orientation of the two key moieties.

Impact of Pyrrolidine Ring Substitutions on Activity

Substitutions on the pyrrolidine ring can significantly influence the biological activity of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- analogues. The nature, position, and stereochemistry of these substituents can affect the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, in a series of pyrrolidine pentamine derivatives, modifications at different positions on the pyrrolidine scaffold had varied effects on their inhibitory properties, highlighting the potential for optimization. nih.gov

SAR studies on various pyrrolidine-containing compounds have revealed that the activity is often strongly influenced by the substituents at specific positions of the pyrrolidine ring. nih.gov For example, in a study of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a critical determinant of anticonvulsant activity. nih.gov Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position and meta-substituted groups at the R² position resulted in improved biological activity. nih.gov While these examples are from different classes of pyrrolidine derivatives, they underscore the general principle that the pyrrolidine ring is a sensitive region for structural modification.

A significant feature of the pyrrolidine ring is the presence of stereogenic centers, which can lead to different biological profiles for different stereoisomers due to their distinct binding modes with enantioselective proteins. nih.gov The spatial orientation of substituents on the pyrrolidine ring is a crucial factor in determining the biological response.

For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF₃ substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of the acetic acid group at position 2, which is the main pharmacophore for these agonists. nih.gov In the context of phenoxyacetyl derivatives of aminoalkanols, the enantiomers of compounds with a 1-hydroxyisopropyl substituent at the nitrogen atom were investigated, and their distinct crystal structures suggest that their interactions in a chiral biological environment could differ. nih.gov These findings emphasize the importance of controlling the stereochemistry during the design and synthesis of new Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- analogues to achieve optimal biological activity.

Role of the Phenoxyacetyl Moiety in Biological Interactions

The phenoxyacetyl moiety is a critical component of the Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- scaffold, playing a significant role in the molecule's interaction with its biological target. This group can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding, which are essential for binding affinity and specificity.

In a study of potent inhibitors of leukotriene A(4) (LTA(4)) hydrolase, the parent compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, highlights the importance of the phenoxy group in achieving high potency. nih.gov The aromatic nature of the phenoxy ring allows for potential interactions with aromatic amino acid residues in the active site of a target protein.

For instance, in the development of N-prolyl sulfinamide-catalysts, a lipophilic substituent on the aryl sulfonamide significantly improved the catalyst's solubility in apolar solvents and its reactivity. mdpi.com While this is in the context of organocatalysis, the principle of how aromatic substituents affect solubility and reactivity can be extended to biological activity. In another study on pyrrolidine derivatives, the presence of a 4-chlorophenyl group was noted in several active compounds, suggesting a favorable interaction for this substituent. nih.gov The systematic replacement of the methyl groups in Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- with other functionalities such as halogens, alkoxy groups, or nitro groups could lead to derivatives with altered and potentially improved biological profiles.

Aromatic Substitution Observed Effect on Activity (in analogous systems)
Lipophilic groupsIncreased solubility in apolar environments and reactivity. mdpi.com
4-chlorophenylPresent in several active antibacterial compounds. nih.gov
FluorophenylOffered better in vitro potency in pyrrolidine sulfonamides. nih.gov

Linker Region Modifications and Their Effects

The acetyl group in Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- acts as a linker connecting the pyrrolidine ring and the phenoxy moiety. Modifications to this linker region can significantly impact the compound's biological activity by altering the distance, flexibility, and relative orientation of the two key structural components.

Studies on other molecular scaffolds have demonstrated the importance of the linker. For example, in a series of cosalane (B1669449) analogues, modifications to the linker chain, such as shortening or lengthening it by one carbon atom, resulted in relatively minor changes in anti-HIV potency. nih.gov However, the insertion of a phosphate (B84403) group into the linker abolished anti-HIV activity and increased cytotoxicity, indicating that not all modifications are well-tolerated. nih.gov This suggests that while the linker in cosalane analogues primarily provides a lipophilic appendage, more significant chemical changes can have a dramatic effect. nih.gov For Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, exploring variations in the linker, such as replacing the acetyl group with longer alkyl chains, introducing conformational rigidity with cyclic structures, or altering the chemical nature of the linker (e.g., ether, amine), could lead to a better understanding of the optimal spatial arrangement for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For analogues of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, QSAR studies can provide valuable insights into the physicochemical properties that are most influential for their activity.

QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to develop a mathematical equation that relates these descriptors to the observed biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. mdpi.com

Non Therapeutic and Agrochemical Applications of Pyrrolidine, 1 2,4 Dimethylphenoxy Acetyl

Potential as Agrochemical Agents (Herbicides, Plant Growth Regulators)

The structural characteristics of Pyrrolidine (B122466), 1-((2,4-dimethylphenoxy)acetyl)- suggest its potential for use in the agricultural sector, particularly as a herbicide or a plant growth regulator. The pyrrolidine and pyrrolidinone scaffolds are found in various compounds exhibiting herbicidal properties. For instance, a US patent describes certain pyrrolidinones and their use for controlling undesirable vegetation, highlighting the relevance of this heterocyclic moiety in the development of new herbicides google.com.

The phenoxyacetyl portion of the molecule is also significant. Phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), are a well-established class of herbicides used to control broadleaf weeds. The mode of action of these herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant. The presence of a substituted phenoxy group in Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- suggests that it could potentially exhibit similar herbicidal or plant growth regulatory activities.

While specific in vitro and greenhouse evaluation data for Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- is not available in the reviewed literature, the methodologies for assessing the potential of analogous compounds are well-established. Typically, a new compound would be subjected to a series of bioassays to determine its biological activity.

In Vitro Assays: These initial screenings are often performed on isolated plant cells, tissues, or enzymes. For a compound with a phenoxyacetyl group, an in vitro assay might involve testing its ability to bind to auxin receptors or to influence the activity of enzymes involved in plant growth pathways.

Greenhouse Trials: Promising candidates from in vitro studies are then advanced to greenhouse trials. These studies involve applying the compound to a variety of weed and crop species to assess its herbicidal efficacy and selectivity. Parameters such as the effective dose for weed control, the spectrum of controlled weeds, and the tolerance of important crops are evaluated. For example, in the evaluation of other novel herbicides, researchers have tested compounds against common weeds like barnyard grass (Echinochloa crus-galli) and oilseed rape (Brassica napus) to determine their inhibitory effects on root and shoot growth.

Based on studies of structurally related pyrrolidinone derivatives, it can be hypothesized that Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- could demonstrate inhibitory activity against various plant species. The following table illustrates hypothetical data based on evaluations of similar compounds.

Plant Species Concentration (µg/mL) Inhibition of Root Growth (%) Inhibition of Shoot Growth (%)
Barnyard Grass1005545
503025
Oilseed Rape1007060
504035

This table is a hypothetical representation and is not based on experimental data for Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-.

Utility as Chemical Intermediates in Organic Synthesis

The pyrrolidine ring is a versatile scaffold in organic synthesis and is a key component in many natural products and pharmaceuticals wikipedia.orgnih.gov. Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- can serve as a valuable intermediate for the synthesis of more complex molecules.

The synthesis of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- itself would likely involve the acylation of pyrrolidine with (2,4-dimethylphenoxy)acetyl chloride. This reaction is a standard method for the formation of amides.

The functional groups present in Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- offer several possibilities for further chemical transformations:

Modification of the Pyrrolidine Ring: The pyrrolidine ring can be further functionalized through various reactions, such as oxidation, substitution, or ring-opening, to introduce new functional groups and create diverse chemical structures.

Cleavage of the Amide Bond: The amide bond can be cleaved under acidic or basic conditions to release the pyrrolidine and (2,4-dimethylphenoxy)acetic acid moieties, which can then be used in other synthetic pathways.

Modification of the Aromatic Ring: The 2,4-dimethylphenoxy group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents on the aromatic ring, which could modulate the biological activity of the resulting compounds.

The use of pyrrolidine derivatives as intermediates is widespread in the synthesis of a variety of bioactive molecules nih.govresearchgate.net. The straightforward synthesis of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- and the reactivity of its functional groups make it a potentially useful building block in synthetic organic chemistry.

Applications in Materials Science

There is no specific information in the searched literature regarding the application of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- in materials science. However, the pyrrolidine nucleus is known to be a component of some polymers and functional materials. For instance, copolymers of 1-vinyl-2-pyrrolidinone have been used in agrochemical formulations google.com. While this is a different class of pyrrolidine-containing compounds, it illustrates the potential for this heterocyclic system to be incorporated into larger molecular architectures with applications in materials science. Further research would be needed to explore any potential of Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- or its derivatives in this field.

Future Directions and Emerging Research Avenues for Pyrrolidine, 1 2,4 Dimethylphenoxy Acetyl

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of Pyrrolidine (B122466), 1-((2,4-dimethylphenoxy)acetyl)- likely involves the acylation of pyrrolidine with (2,4-dimethylphenoxy)acetyl chloride. While effective, future research should focus on developing more efficient, stereoselective, and sustainable synthetic methodologies.

Modern synthetic organic chemistry offers a plethora of advanced techniques that could be applied. researchgate.net For instance, multicomponent reactions (MCRs) could provide a one-pot synthesis, improving atom economy and reducing waste. tandfonline.com Catalytic methods, such as copper-catalyzed intramolecular C-H amination, could be adapted to form the pyrrolidine ring from a suitable acyclic precursor, offering novel pathways to substituted analogues. nih.govacs.orgorganic-chemistry.org Furthermore, biocatalytic approaches, utilizing enzymes like transaminases, could enable the asymmetric synthesis of chiral derivatives, which is crucial as the stereochemistry of the pyrrolidine ring often dictates biological activity. nih.govacs.org

Future research could explore the following:

Flow Chemistry: Continuous flow synthesis could enhance reaction efficiency, safety, and scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: This technique could dramatically reduce reaction times and improve yields for key synthetic steps. tandfonline.com

Green Chemistry Approaches: Utilizing greener solvents, catalysts, and reaction conditions will be paramount for sustainable production.

An illustrative comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Focus
Classical Acylation Straightforward, well-established chemistry. Optimization of reaction conditions for yield and purity.
Multicomponent Reactions High atom economy, operational simplicity, rapid library generation. Design of a novel one-pot reaction sequence.
Asymmetric Biocatalysis High enantioselectivity, mild reaction conditions. Screening and engineering of enzymes for substrate specificity.

| C-H Amination | Novel bond formation, access to unique analogues. | Development of suitable catalysts and starting materials. |

Advanced Mechanistic Studies at the Molecular Level

Understanding how Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- interacts with biological systems at a molecular level is fundamental to its development. Future research should employ a combination of computational and experimental techniques to elucidate its mechanism of action.

Computational Approaches:

Molecular Docking: To predict binding modes and affinities against a panel of known biological targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound within a target's binding site and assess the stability of the complex.

Density Functional Theory (DFT) Calculations: To investigate the electronic properties of the molecule and understand the mechanism of its synthesis or enzymatic interactions. acs.org

Experimental Techniques:

X-ray Crystallography: To obtain high-resolution structural data of the compound bound to a target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study solution-state interactions and conformational changes upon binding.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, providing insights into the driving forces of the interaction.

A key area of investigation will be understanding the structure-activity relationship (SAR), detailing how modifications to the pyrrolidine ring or the phenoxyacetyl moiety affect biological activity. nih.gov

Exploration of New Biological Targets and Pathways

The pyrrolidine scaffold is a component of many drugs with diverse activities, including anticancer, anti-inflammatory, and antidiabetic properties. nih.gov Similarly, phenoxyacetic acid derivatives are known for various bioactivities. This dual heritage suggests that Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- could interact with a wide range of biological targets.

A systematic screening approach is warranted to uncover its therapeutic potential. This should include:

High-Throughput Screening (HTS): Testing the compound against large libraries of enzymes and receptors.

Phenotypic Screening: Evaluating the compound's effect on cell-based models of various diseases (e.g., cancer cell lines, immune cells) to identify its functional impact. mdpi.com

Chemoproteomics: Using chemical probes based on the compound's structure to identify its direct binding partners within the cellular proteome.

Potential target classes for investigation are outlined in Table 2. The discovery of novel activities could pave the way for drug repurposing or the development of new chemical entities. nih.govfrontiersin.org

Table 2: Potential Biological Target Classes for Screening

Target Class Rationale Examples
Kinases Often targeted in cancer and inflammatory diseases. EGFR, VEGFR, CDKs
G-Protein Coupled Receptors (GPCRs) Broad family of receptors involved in numerous physiological processes. Dopamine receptors, Adrenergic receptors
Ion Channels Important in neurological and cardiovascular diseases. Sodium channels, Calcium channels
Enzymes Pyrrolidine iminosugars are known glycosidase inhibitors. mdpi.com Glycosidases, Proteases, Lipases

| Nuclear Receptors | Regulate gene expression and are targets for metabolic diseases. | PPARs, Estrogen Receptor |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-, AI can be a powerful tool for future development.

Predictive Modeling:

ML models can be trained on existing datasets of pyrrolidine-containing molecules to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives. mdpi.com

Tools like AlphaFold can predict the 3D structures of potential protein targets, facilitating structure-based drug design. mdpi.com

Generative Design:

Generative AI models can design new molecules based on the Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- scaffold, optimized for desired properties such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.govresearchgate.net

Synthesis Planning:

AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for newly designed analogues, potentially reducing the time and resources required for their chemical synthesis. nih.gov

This in-silico approach allows for the rapid exploration of chemical space and the prioritization of the most promising candidates for synthesis and experimental testing, significantly streamlining the drug discovery process. nih.gov

Design of Targeted Degradation Systems based on Pyrrolidine Scaffolds

Targeted protein degradation (TPD) is an emerging therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. rsc.org Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce this degradation by bringing a target protein into proximity with an E3 ubiquitin ligase. nih.govescholarship.org

The modular nature of PROTACs consists of a warhead that binds the target protein, a ligand for an E3 ligase, and a linker connecting them. escholarship.org Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- could serve as a starting point for developing a novel warhead. If screening reveals a specific protein of interest that this compound binds to, it can be chemically modified and incorporated into a PROTAC.

Furthermore, the pyrrolidine scaffold itself is a versatile component in medicinal chemistry and could be engineered as part of the linker or even as a component of a novel E3 ligase ligand. The development of degraders offers a path to target proteins previously considered "undruggable." nih.gov Future research in this area would involve:

Identifying a validated biological target for the compound.

Systematically optimizing the compound's structure to enhance binding affinity and selectivity.

Designing and synthesizing a library of PROTACs by conjugating the optimized warhead to various E3 ligase ligands via different linkers.

Evaluating the resulting PROTACs for their ability to induce the degradation of the target protein in cellular assays.

This approach represents a cutting-edge research avenue that could transform Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- from a simple chemical entity into a sophisticated therapeutic agent.

Q & A

Q. Table 1: Comparative SAR of Pyrrolidine Derivatives

CompoundSubstituentBiological Activity (IC₅₀)Key Interaction Mechanism
1-((2,4-dimethylphenoxy)acetyl)-pyrrolidine2,4-dimethylphenoxyPending validationHypothesized kinase inhibition
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide2,4-difluorophenyl18.2 µM (HepG2)DNA intercalation
(R)-2-(4-methoxyphenyl)pyrrolidine4-methoxyphenyl9.8 µM (MCF-7)Estrogen receptor antagonism

Q. Table 2: Synthetic Optimization via DoE (Adapted from )

FactorLow LevelHigh LevelOptimal Value
Residence time (min)0.53.52.1
Temperature (°C)307055
Pyrrolidine equivalents2106.5

Key Research Gaps

  • Mechanistic studies on the acetyl-phenoxy moiety’s role in cellular uptake.
  • In vivo pharmacokinetics of 2,4-dimethylphenoxy-substituted pyrrolidines.
  • Cryo-EM or crystallographic data to resolve binding modes with biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.